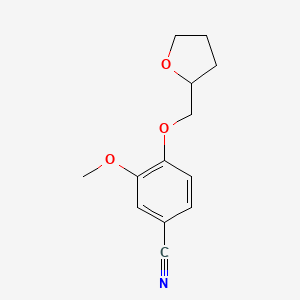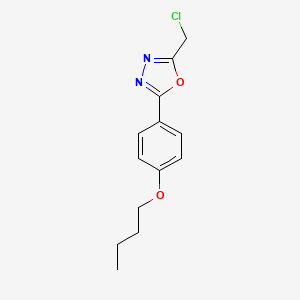
2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole
Descripción general
Descripción
2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole, also known as BCP-CMOD, is a heterocyclic compound which is used in various scientific research applications. BCP-CMOD is a versatile molecule with a wide range of applications in organic synthesis, chemical biology, and biomedical research. BCP-CMOD has been studied extensively for its ability to act as a catalyst, as a ligand, and as a drug target. BCP-CMOD is a small molecule that is easily synthesized and has a wide range of structural and functional properties.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- The synthesis of compounds containing both 1,2,4- and 1,3,4-oxadiazole moieties, including derivatives similar to 2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole, has been explored. These compounds were synthesized and characterized by FT-IR and 1H NMR spectroscopy. However, the series did not exhibit any liquid crystalline behaviors, only showing crystal to isotropic liquid transitions (Tomi, 2012).
Ring Transformations and Molecular Structures
- Research on the transformation of heterocycles has demonstrated the conversion of 4-amino-Δ2-1,2,4-oxadiazolines into 1,3,4-oxadiazoles, suggesting a methodological approach to creating compounds including the target oxadiazole (El-Abadelah et al., 1991). Additionally, the dipole moments and molecular structures of oxadiazole derivatives have been calculated, providing insight into the electronic properties of these compounds (Lutskii et al., 1970).
Antioxidant Activity
- New 1,3,4-oxadiazoles bearing phenol moieties have been synthesized and evaluated for their antioxidant activities. Compounds within this category have shown significant free-radical scavenging ability, highlighting the potential of oxadiazole derivatives in antioxidant applications (Shakir et al., 2014).
Anticancer Evaluation
- A series of 1,3,4-oxadiazole derivatives have been designed, synthesized, and evaluated for their anticancer activities. Certain derivatives exhibited superior activity against human cancer cell lines, demonstrating the therapeutic potential of these compounds (Polkam et al., 2021).
Optical and Electroluminescent Properties
- The synthesis and optical properties of novel 1,3,4-oxadiazole derivatives containing an imidazole unit have been studied. These compounds exhibit specific UV–visible absorption and fluorescence emission wavelengths, indicating their suitability for optoelectronic applications (Yan et al., 2010).
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-3-8-17-11-6-4-10(5-7-11)13-16-15-12(9-14)18-13/h4-7H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYSEZLPMYLUFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butoxyphenyl)-5-(chloromethyl)-1,3,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



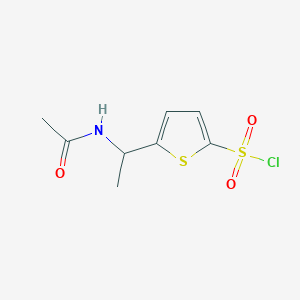
![6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3362961.png)
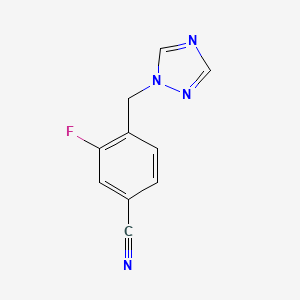
![2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B3362969.png)
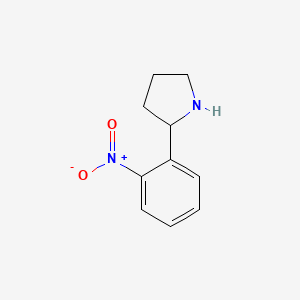
![3-[Methyl-(1-methyl-piperidin-4-YL)-amino]-propionitrile](/img/structure/B3362976.png)
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)

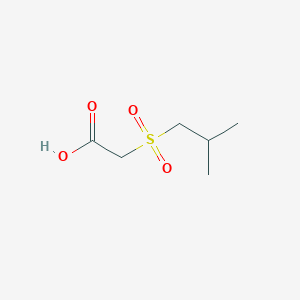
![4-[(Dimethylcarbamoyl)methanesulfonyl]benzoic acid](/img/structure/B3362999.png)

![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B3363010.png)
